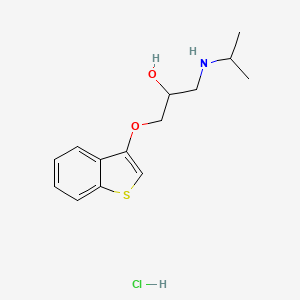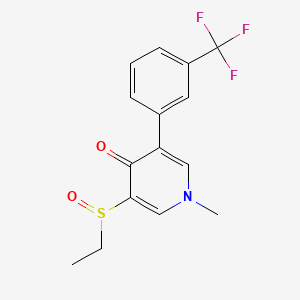
4(1H)-Pyridinone, 3-(ethylsulfinyl)-1-methyl-5-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyridinone, 3-(ethylsulfinyl)-1-methyl-5-(3-(trifluoromethyl)phenyl)- is a complex organic compound that features a pyridinone core substituted with an ethylsulfinyl group, a methyl group, and a trifluoromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 3-(ethylsulfinyl)-1-methyl-5-(3-(trifluoromethyl)phenyl)- typically involves multiple steps, starting from readily available precursorsThis can be achieved using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4(1H)-Pyridinone, 3-(ethylsulfinyl)-1-methyl-5-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfoxide to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfinyl group yields sulfone derivatives, while reduction can produce sulfide derivatives .
Applications De Recherche Scientifique
4(1H)-Pyridinone, 3-(ethylsulfinyl)-1-methyl-5-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique chemical structure makes it a candidate for developing advanced materials with specific properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyridinone, 3-(ethylsulfinyl)-1-methyl-5-(3-(trifluoromethyl)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the pyridinone core facilitates interactions with active sites. The compound can modulate biological pathways by inhibiting or activating specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridinones and sulfoxides, such as:
- 4-(trifluoromethyl)phenol
- Trifluoromethyl ketones
- Trifluoromethyl sulfoxides
Uniqueness
What sets 4(1H)-Pyridinone, 3-(ethylsulfinyl)-1-methyl-5-(3-(trifluoromethyl)phenyl)- apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
71792-07-9 |
|---|---|
Formule moléculaire |
C15H14F3NO2S |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
3-ethylsulfinyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4-one |
InChI |
InChI=1S/C15H14F3NO2S/c1-3-22(21)13-9-19(2)8-12(14(13)20)10-5-4-6-11(7-10)15(16,17)18/h4-9H,3H2,1-2H3 |
Clé InChI |
RXGJTLBOHFPKIJ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)C1=CN(C=C(C1=O)C2=CC(=CC=C2)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


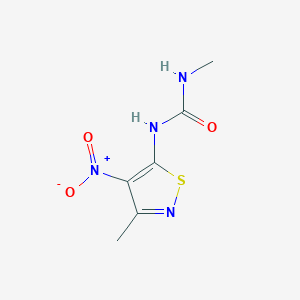
![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
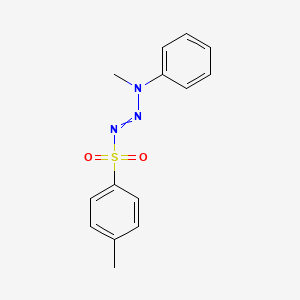

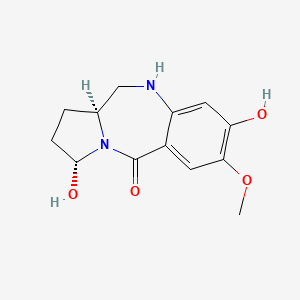

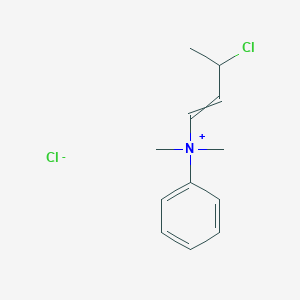
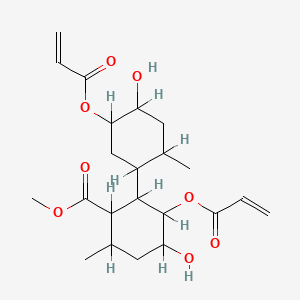
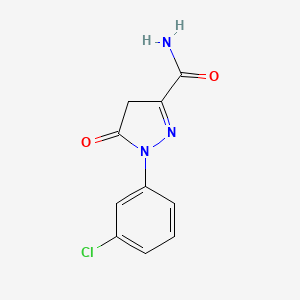
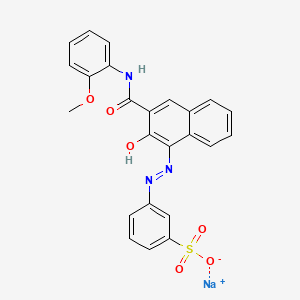
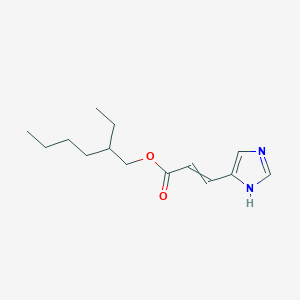
![Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane](/img/structure/B14475105.png)
